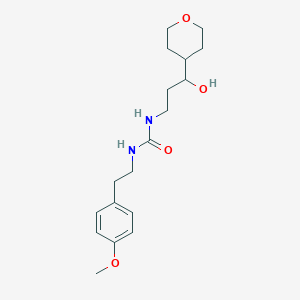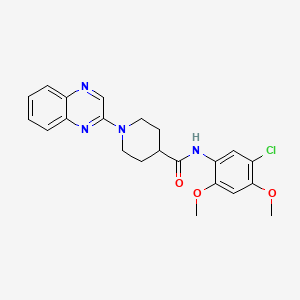
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds has demonstrated their utility in forming complex heterocycles and as intermediates in producing various organic molecules. For example, studies have shown the synthesis of N-hydroxyamide-containing heterocycles, which form complexes with iron(III) under acidic conditions, highlighting their potential in coordinating chemistry and metal ion detection (Ohkanda et al., 1993). Similarly, the synthesis of aliphatic hydroxyethyl-substituted ureas presents their use in modifying polymers to improve their performance, suggesting a wide application in materials science (Ignat’ev et al., 2015).
Rheology and Gelation Properties
Compounds with urea functionalities have been explored for their rheology and gelation properties. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids, and the physical properties of these gels can be tuned by the identity of the anion. This provides a novel approach to adjusting the properties of low molecular weight hydrogelators, which could be beneficial in drug delivery systems and material science (Lloyd & Steed, 2011).
Anticancer Potential
Investigations into the biological activities of structurally similar compounds have identified potential anticancer properties. The study on 1-aryl-3-(2-chloroethyl) ureas, for example, evaluated their cytotoxicity against human adenocarcinoma cells in vitro, suggesting that such compounds might serve as leads for the development of new anticancer agents (Gaudreault et al., 1988).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This research shows the importance of spacer length and conformational flexibility in designing effective enzyme inhibitors, indicating a potential application in neurodegenerative disease therapy (Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-23-16-4-2-14(3-5-16)6-10-19-18(22)20-11-7-17(21)15-8-12-24-13-9-15/h2-5,15,17,21H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFSPYGHJPPLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2917433.png)

![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)


![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)
![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)
